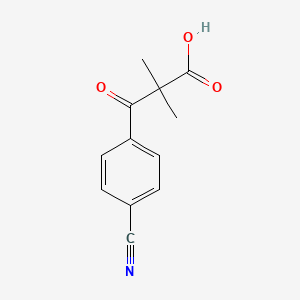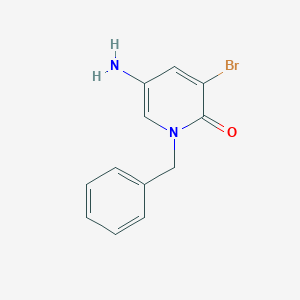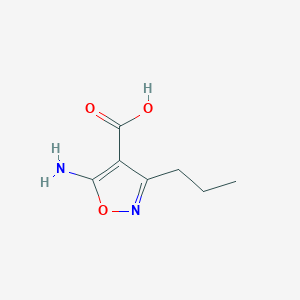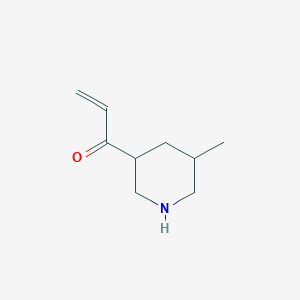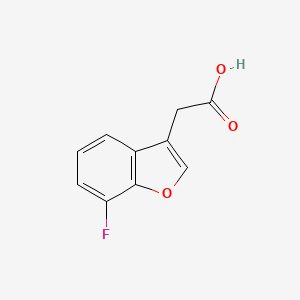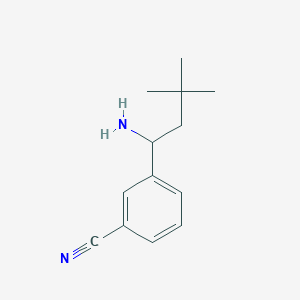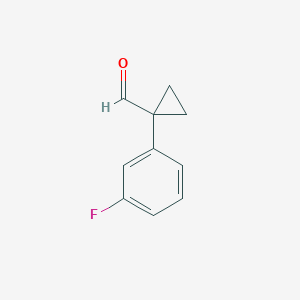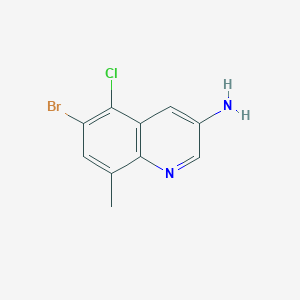
6-Bromo-5-chloro-8-methylquinolin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-chloro-8-methylquinolin-3-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of 8-methylquinoline, followed by amination at the 3-position . The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
6-Bromo-5-chloro-8-methylquinolin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction uses palladium catalysts and boron reagents to substitute the bromine atom with various aryl or alkyl groups.
Nucleophilic Substitution: Reagents like sodium amide can be used to replace the chlorine atom with amine groups.
Major Products
The major products formed from these reactions include various substituted quinolines, which can have enhanced biological activities .
科学的研究の応用
6-Bromo-5-chloro-8-methylquinolin-3-amine has several applications in scientific research:
作用機序
The mechanism of action of 6-Bromo-5-chloro-8-methylquinolin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects . The pathways involved may include signal transduction, gene expression, and metabolic regulation .
類似化合物との比較
Similar Compounds
Uniqueness
6-Bromo-5-chloro-8-methylquinolin-3-amine is unique due to the specific arrangement of bromine, chlorine, and methyl groups on the quinoline ring.
特性
分子式 |
C10H8BrClN2 |
|---|---|
分子量 |
271.54 g/mol |
IUPAC名 |
6-bromo-5-chloro-8-methylquinolin-3-amine |
InChI |
InChI=1S/C10H8BrClN2/c1-5-2-8(11)9(12)7-3-6(13)4-14-10(5)7/h2-4H,13H2,1H3 |
InChIキー |
UGLGYDVCHSKKMQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C2=C1N=CC(=C2)N)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(Chloromethyl)cyclopropyl]cyclobutane](/img/structure/B13173426.png)



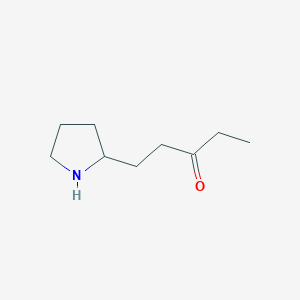
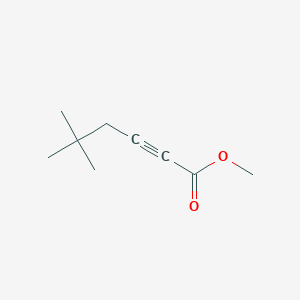
![3-{[1-(Bromomethyl)cyclopropyl]methyl}oxolane](/img/structure/B13173461.png)
